5-chloro-N-(2-(thiophen-3-yl)benzyl)thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-(2-(thiophen-3-yl)benzyl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with a sulfonamide group and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-(thiophen-3-yl)benzyl)thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Benzyl Intermediate: The initial step involves the synthesis of the benzyl intermediate by reacting thiophene-3-carboxaldehyde with an appropriate benzyl halide under basic conditions.
Sulfonamide Formation: The benzyl intermediate is then reacted with chlorosulfonic acid to introduce the sulfonamide group.
Final Coupling: The final step involves coupling the sulfonamide intermediate with 5-chlorothiophene-2-sulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-N-(2-(thiophen-3-yl)benzyl)thiophene-2-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising lead compound for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 5-chloro-N-(2-(thiophen-3-yl)benzyl)thiophene-2-sulfonamide exerts its effects is primarily through its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the thiophene rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-chlorothiophene-2-sulfonamide: A simpler analog that lacks the benzyl group.
N-benzylthiophene-2-sulfonamide: Similar structure but without the chlorine atom.
Thiophene-2-sulfonamide: The parent compound without any substitutions.
Uniqueness
5-chloro-N-(2-(thiophen-3-yl)benzyl)thiophene-2-sulfonamide is unique due to the presence of both the chlorine atom and the benzyl group. These substitutions enhance its chemical reactivity and potential biological activity compared to its simpler analogs.
Properties
IUPAC Name |
5-chloro-N-[(2-thiophen-3-ylphenyl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2S3/c16-14-5-6-15(21-14)22(18,19)17-9-11-3-1-2-4-13(11)12-7-8-20-10-12/h1-8,10,17H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXCWSFXODFNIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNS(=O)(=O)C2=CC=C(S2)Cl)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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